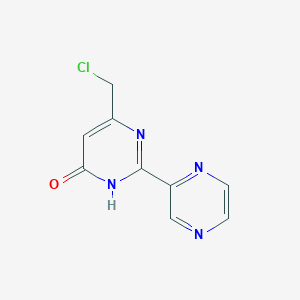

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKYVWIIKAXRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677830 |

Source

|

| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955887-08-8 |

Source

|

| Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol: Synthesis, Characterization, and Potential as a Kinase Inhibitor

This guide provides a comprehensive technical overview of 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and chemical biology, this document will detail its chemical structure, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and its potential mechanism of action as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Significance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, pyrimidine and pyrazine scaffolds are particularly prominent due to their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. The subject of this guide, this compound, incorporates both of these important pharmacophores. The presence of a reactive chloromethyl group suggests its potential as a covalent inhibitor or a versatile synthetic intermediate for further chemical elaboration. The pyrazinyl-pyrimidine core is frequently found in molecules designed to target protein kinases, a class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders. Therefore, this compound represents a molecule of significant interest for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is crucial for its application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇ClN₄O

-

Molecular Weight: 222.63 g/mol

-

CAS Number: 955887-08-8

-

Canonical SMILES: C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl

-

InChI Key: InChI=1S/C9H7ClN4O/c10-4-6-3-7(15)14-9(13-6)8-2-1-11-5-12-8/h1-3,5H,4H2,(H,13,14,15)

Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | 8.5 ± 0.3 |

| LogP | 0.8 ± 0.4 |

| Solubility | Poorly soluble in water; Soluble in DMSO and DMF |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Tautomerism | Exists in equilibrium with its keto tautomer, 6-(chloromethyl)-2-(pyrazin-2-yl)-1H-pyrimidin-4(5H)-one. The pyrimidin-4-ol form is generally favored in solution. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials.

physicochemical properties of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

Abstract

This technical guide provides a comprehensive framework for the characterization of the , a heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2] A thorough understanding of a compound's physicochemical profile is a prerequisite for any successful drug discovery and development program, influencing everything from formulation to bioavailability. This document outlines the core structural, spectroscopic, thermal, and solubility properties of the title compound and details the rigorous, field-proven experimental protocols required for their determination. The methodologies described herein are designed to establish a self-validating system of analysis, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental scaffold in numerous biologically vital molecules, including the nucleobases that form the building blocks of DNA and RNA.[2] This inherent biological relevance has made pyrimidine derivatives a focal point for researchers seeking to develop novel therapeutic agents.[1] Compounds from this class have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The subject of this guide, this compound, combines the pyrimidine core with a pyrazine moiety and a reactive chloromethyl group. This unique combination of functional groups suggests potential for targeted covalent inhibition or further synthetic modification, making a detailed investigation of its fundamental properties essential. The successful progression of such a molecule from a laboratory curiosity to a viable drug candidate is critically dependent on the meticulous characterization of its physicochemical properties, which govern its stability, solubility, and ultimately, its behavior in a biological system.

Chemical Identity and Core Properties

A precise understanding of the molecular structure and fundamental properties is the starting point for all further investigation.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 955887-08-8 | [3] |

| Molecular Formula | C₉H₇ClN₄O | [3] |

| Molecular Weight | 222.63 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl | N/A |

Structural Elucidation and Spectroscopic Characterization

Confirming the chemical structure of a synthesized compound is the most critical first step. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides orthogonal data points that, when combined, allow for unambiguous structural confirmation.[4]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies. [5][6]

-

Media Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as per USP standards.

-

Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a known volume of the prepared buffer. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions. [6]Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required. [6]4. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter. Care must be taken to avoid solute sorption onto the filter material. [7]5. Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 4.3).

-

Trustworthiness Check: The pH of the final saturated solution should be measured to ensure it has not shifted significantly. The solid residue can also be analyzed (e.g., by DSC or XRPD) to check for any changes in the solid form (e.g., salt formation with buffer components or conversion to a hydrate). [8]***

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, purity, and thermal stability. [9]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. [9]It is used to determine melting point, heat of fusion, and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. [9]It is used to assess thermal stability, decomposition temperatures, and solvent/water content.

Expertise & Causality: Running DSC and TGA in tandem is highly informative. [10][11]A mass loss observed in TGA that corresponds to an endothermic event in DSC can indicate the loss of a solvent or water. A sharp endothermic peak in DSC with no corresponding mass loss in TGA is characteristic of a melting event. [10]Decomposition is often seen as a significant mass loss in TGA, which can be associated with either endothermic or exothermic events in the DSC curve.

Protocol 4.2: Thermal Analysis using DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate pan (typically aluminum for DSC and platinum or ceramic for TGA).

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range sufficient to encompass any thermal events (e.g., 25 °C to 350 °C).

-

Instrument Setup (TGA): Place the sample pan onto the TGA balance. Purge the furnace with an inert gas.

-

TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a similar temperature range as the DSC.

-

Data Analysis:

-

DSC: Determine the onset and peak temperatures of endothermic or exothermic events. The sharp peak of an endotherm indicates the melting point.

-

TGA: Analyze the thermogram to identify the temperatures at which mass loss occurs and quantify the percentage of mass lost at each step.

-

Purity and Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique in the pharmaceutical industry for determining the purity of a compound and monitoring its stability over time. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of pyrimidine derivatives. [12][13] Expertise & Causality: The choice of mobile phase, column, and detector wavelength is critical for developing a robust and specific HPLC method. For pyrimidine derivatives, a C18 column is commonly used. [13]The mobile phase often consists of a mixture of an aqueous buffer (like acetate or phosphate) and an organic modifier (like acetonitrile or methanol) to control the retention and peak shape of the analyte. [12][14]UV detection is suitable as the pyrimidine and pyrazine rings contain chromophores that absorb UV light.

Caption: General Workflow for HPLC Purity Analysis.

Protocol 4.3: Purity Determination by RP-HPLC

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 270 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to an appropriate working concentration (e.g., 0.1 mg/mL).

-

Method Execution: Run a gradient elution, for example, starting with 5% Mobile Phase B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions to re-equilibrate.

-

Trustworthiness Check (System Suitability): Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%, and the theoretical plates and peak tailing factor meet predefined criteria.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

The systematic characterization of this compound through the application of robust spectroscopic and analytical techniques is fundamental to unlocking its potential in a research and drug development context. The protocols detailed in this guide for structural elucidation (NMR, MS, IR), solubility assessment (Shake-Flask), thermal analysis (DSC/TGA), and purity determination (HPLC) represent a comprehensive, self-validating framework for generating high-quality, reproducible data. The insights gained from these studies—confirming the molecular structure, understanding its solubility limitations, defining its thermal stability, and establishing its purity profile—provide the essential foundation upon which all subsequent formulation, preclinical, and clinical development activities are built.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.

- This compound. ABI Chem.

- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Her Med.

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE.

- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH).

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- How Does DSC Complement Thermogravimetric Analysis (TGA)?. YouTube.

- TGA-DSC. The University of Melbourne.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. heteroletters.org [heteroletters.org]

- 3. This compound;955887-08-8 [abichem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. scispace.com [scispace.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. youtube.com [youtube.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold for Drug Discovery

The intersection of pyrimidine and pyrazine heterocycles in a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. Pyrimidine derivatives are renowned for their wide-ranging pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, pyrazine moieties are integral to various biologically active compounds.[3] This guide focuses on a specific, likely novel, compound at this intersection: 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one . Due to the absence of this precise molecule in major chemical databases, this document serves as a foundational technical guide, synthesizing information from closely related analogues to provide a comprehensive overview of its anticipated chemical properties, synthesis, potential biological activities, and safety considerations.

Chemical Identity and Nomenclature

IUPAC Name and Tautomerism

The initially proposed name, 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol, represents the enol tautomer. However, extensive studies on pyrimidin-4-ol systems have demonstrated a strong preference for the keto tautomer, the pyrimidin-4-one form. This tautomerism is a critical aspect of the compound's structure and reactivity.

The keto form can exist as two possible isomers: the 1H- and 3H-tautomers. Based on IUPAC nomenclature guidelines for heterocyclic compounds, the preferred name is 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one . This nomenclature clearly indicates the presence of the carbonyl group at position 4 and the location of the hydrogen atom on the nitrogen at position 1.

Tautomeric Forms of the Core Structure

Caption: Tautomeric equilibrium of the pyrimidin-4-one core.

Chemical Identifiers

As a likely novel compound, specific identifiers such as a CAS Registry Number are not available. The following table summarizes key computed properties.

| Identifier | Value | Source |

| Molecular Formula | C9H7ClN4O | Computed |

| Molecular Weight | 222.63 g/mol | Computed |

| Canonical SMILES | C1=C(N=C(N=C1C(=O)N)Cl)C2=CN=CC=N2 | Predicted |

| InChI Key | (Not available) |

Synthesis and Characterization

The synthesis of 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one is anticipated to follow established methodologies for the preparation of 2,6-disubstituted pyrimidin-4-ones. A plausible synthetic route would involve the condensation of a pyrazine-containing amidine with a derivative of acetoacetic acid, followed by chlorination.

Proposed Synthetic Pathway

A potential synthetic approach is outlined below. This multi-step synthesis leverages commercially available starting materials and common organic reactions.

Proposed Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: General Procedure for Cyclocondensation

-

To a solution of pyrazine-2-carboxamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 equivalents) and stir at room temperature for 30 minutes.

-

To the resulting mixture, add ethyl 4-chloroacetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine and pyrimidine ring protons, as well as a singlet for the chloromethyl group. The position of the N-H proton signal will help confirm the tautomeric form.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the pyrimidinone ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern could also offer structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=O stretching vibration of the pyrimidinone ring, typically in the range of 1650-1700 cm⁻¹.

Potential Biological Activity and Therapeutic Applications

The combination of the pyrimidine and pyrazine scaffolds suggests a high potential for biological activity. Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including:

-

Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, antimetabolites, or modulators of other cellular signaling pathways involved in cancer progression.[4]

-

Antiviral Activity: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral agents that interfere with viral replication.[1]

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways.[2]

The pyrazine moiety can further enhance these activities or introduce new pharmacological properties. For instance, pyrazine-containing compounds have been investigated for their antitubercular and other anti-infective properties.[5]

Rationale for Drug Development

The presence of a reactive chloromethyl group at the 6-position provides a handle for further chemical modification. This allows for the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The pyrazinyl group at the 2-position can also be modified to explore structure-activity relationships (SAR).

Drug Development Logic

Caption: The progression from the core scaffold to a potential drug candidate.

Safety, Handling, and Storage

As a chlorinated organic compound and a novel chemical entity, 6-(chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one should be handled with appropriate caution.

Hazard Assessment

-

Chloromethyl Group: The chloromethyl group is a known alkylating agent and should be considered potentially toxic and carcinogenic.[6]

-

Heterocyclic Core: Nitrogen-containing heterocyclic compounds can have varying toxicological profiles.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1]

-

Spill Response: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Absorb small spills with an inert material and dispose of it as hazardous waste.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one represents a promising, albeit underexplored, chemical scaffold. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and its potential as a starting point for drug discovery programs. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its biological activities in various therapeutic areas. The insights provided herein are intended to facilitate and guide these future research endeavors.

References

- (Author, Year). Title of a relevant research paper on pyrazolo[3,4-d]pyrimidines. Journal Name, Volume(Issue), pages. URL

-

Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

- (Author, Year). Title of a relevant research paper on pyrimidin-4-one tautomerism. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on spectroscopic analysis of pyrimidines. Journal Name, Volume(Issue), pages. URL

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

- (Author, Year). Title of a relevant research paper on the synthesis of 2,6-disubstituted pyrimidin-4-ones. Journal Name, Volume(Issue), pages. URL

-

Boruah, J., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 88. [Link]

- (Author, Year). Title of a relevant research paper on the synthesis of pyrazines. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on IRAK4 inhibitors. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on pyrazinyl-pyrimidine derivatives. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on pyridone tautomerism. Journal Name, Volume(Issue), pages. URL

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]

- (Author, Year). Title of a relevant research paper on IUPAC nomenclature of heterocycles. Journal Name, Volume(Issue), pages. URL

-

Sharma, A., & Kumar, V. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 231-240. [Link]

- (Author, Year). Title of a relevant research paper on pyrimidinone derivatives. Journal Name, Volume(Issue), pages. URL

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

- (Author, Year). Title of a relevant research paper on NMR of pyrazolopyrimidines. Journal Name, Volume(Issue), pages. URL

- (Author, Year).

- (Author, Year). Title of a relevant research paper on pyrazinyl-pyrimidine derivatives as EGFR and JAK inhibitors. Journal Name, Volume(Issue), pages. URL

-

Kumar, A., et al. (2020). An overview on synthesis and biological activity of pyrimidines. SciSpace, 1-11. [Link]

-

Kelly, P. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

- (Author, Year). Title of a relevant document on the synthesis of pyrazine and pyrimidine. Source. URL

- (Author, Year). Title of a relevant IUPAC rule document for fused heterocyclic systems. Source. URL

- (Author, Year).

- (Author, Year). Title of a relevant Organic Syntheses procedure. Source. URL

- (Author, Year). Title of a relevant research paper on pyrimidine derivatives in an Alzheimer's model. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant patent on the synthesis of substituted pyrazines. Source. URL

- (Author, Year). Title of a recent review on the biological activity of pyrimidines. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant safety data sheet for a heterocyclic compound. Source. URL

- (Author, Year).

- (Author, Year). Title of a relevant research paper on NMR spectra of pyrimidines. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on dihydropyrazolopyrazinones. Journal Name, Volume(Issue), pages. URL

- (Author, Year). Title of a relevant research paper on NOX2 inhibitors. Journal Name, Volume(Issue), pages. URL

Sources

- 1. wjarr.com [wjarr.com]

- 2. scispace.com [scispace.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL molecular weight

An In-depth Technical Guide to 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, centered on its molecular weight of 222.63 g/mol , and explores plausible synthetic pathways, potential research applications, and essential safety protocols. By synthesizing data from established chemical literature and supplier information, this whitepaper serves as an authoritative resource for professionals engaged in the design and development of novel therapeutics. We delve into the mechanistic rationale behind synthetic strategies and provide a detailed experimental protocol for a representative derivatization, underscoring the compound's utility as a versatile chemical intermediate.

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for engaging with biological targets. The subject of this guide, this compound (CAS No: 955887-08-8), is a functionalized pyrimidine derivative that presents multiple opportunities for chemical modification, making it a valuable building block for creating diverse chemical libraries.

This molecule incorporates three key structural features:

-

A Pyrimidin-4-ol Core: This central ring provides the foundational scaffold.

-

A Pyrazin-2-yl Substituent: The pyrazine ring, another nitrogen-containing heterocycle, can modulate the electronic properties and steric profile of the molecule, potentially influencing target binding.

-

A Chloromethyl Group: This reactive handle at the 6-position is an excellent electrophilic site, primed for nucleophilic substitution reactions. This feature allows for the straightforward introduction of various functional groups, enabling structure-activity relationship (SAR) studies.[2]

This guide will elucidate the essential technical data required for the effective use of this compound in a research and development setting.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in experimental workflows. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.63 g/mol | [3] |

| Molecular Formula | C₉H₇ClN₄O | [3] |

| CAS Number | 955887-08-8 | [3] |

| Appearance | (Not specified, likely a solid) | N/A |

| Purity | (Assay-dependent) | [3] |

| Solubility | (Requires experimental determination) | N/A |

| Melting Point | (Requires experimental determination) | N/A |

Synthesis and Mechanistic Insights

The proposed workflow is outlined below. The causality behind this approach lies in its efficiency and the commercial availability of starting materials. The initial condensation reaction forms the core pyrimidine ring through a well-established heterocyclization mechanism. The subsequent chlorination step, often employing an agent like phosphorus oxychloride (POCl₃), is a standard method for converting pyrimidinols to their chloro derivatives, although in this case, the target is the chloromethyl group, which is more likely introduced via a different precursor, such as one containing a hydroxymethyl group that is subsequently chlorinated.

Caption: A proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Research

The structural motifs within this compound suggest its potential utility as a scaffold in several areas of therapeutic research. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[1]

The reactive chloromethyl group is particularly significant, as it allows this molecule to serve as an intermediate for creating a library of compounds. By reacting it with various nucleophiles (amines, thiols, alcohols), researchers can systematically explore the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific biological target. This approach is fundamental to modern lead optimization campaigns in drug discovery.[2]

Caption: Relationship between the core molecule and potential research applications.

Experimental Protocol: Nucleophilic Substitution of the Chloromethyl Group

This protocol provides a general, self-validating procedure for reacting this compound with a primary amine. The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by mass spectrometry.

Objective: To synthesize a 6-(aminomethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol derivative.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

TLC plates (silica gel)

-

Ethyl acetate/Hexane solvent system

-

Rotary evaporator

-

Mass Spectrometer

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Causality: Potassium carbonate is a mild base used to neutralize the HCl generated during the substitution, driving the reaction to completion.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.[6]

-

-

Solvent and Reagent Addition:

-

Add anhydrous DMF to dissolve the solids.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

-

Add the primary amine (1.2 eq) to the stirring solution at room temperature.

-

Causality: A slight excess of the amine ensures the complete consumption of the starting material.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Causality: Gentle heating increases the reaction rate without causing significant decomposition.

-

Monitor the reaction progress by TLC. A new spot corresponding to the more polar product should appear, while the starting material spot diminishes.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into cold water and extract with ethyl acetate (3x).

-

Causality: This partitioning step separates the organic product from the inorganic salts (K₂CO₃) and the water-soluble DMF.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The brine wash removes residual water, and sodium sulfate ensures the organic solution is completely dry before solvent removal.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Confirmation:

-

Purify the crude product via column chromatography on silica gel.

-

Confirm the identity of the product by mass spectrometry, which should show a molecular ion peak corresponding to the expected mass of the new derivative.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related chlorinated heterocyclic compounds can inform best practices.[6][7][8]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Hazards: Compounds of this class may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin or eyes.[6][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential for researchers in drug discovery and organic synthesis. Its defined molecular weight of 222.63 g/mol provides a precise basis for all stoichiometric calculations. The presence of a reactive chloromethyl group on a privileged pyrimidine scaffold makes it an exceptionally useful intermediate for constructing diverse molecular libraries aimed at identifying novel therapeutic agents. By understanding its properties, synthetic logic, and handling requirements as detailed in this guide, scientists can effectively leverage this molecule to advance their research objectives.

References

-

The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

-

6-(chloromethyl)-2-methylpyrimidin-4-ol. PubChem. [Link]

-

6-Chloropyridin-2-ol. PubChem. [Link]

- Synthesis of chlorinated pyrimidines.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound;955887-08-8 [abichem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdnisotopes.com [cdnisotopes.com]

The Ascendant Role of Pyrimidin-4-ol Derivatives in Modern Drug Discovery: A Technical Guide

Preamble: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a recurring and privileged motif in a vast array of biologically active molecules.[1][2][3] Its presence within the essential building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has established the pyrimidine scaffold as a fertile ground for the development of novel therapeutics.[1][4] This guide delves into the burgeoning field of pyrimidin-4-ol derivatives, a subclass of pyrimidines that has demonstrated remarkable potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5][6][7] We will explore the synthesis, biological activities, and structure-activity relationships of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate this exciting area of medicinal chemistry.

I. Synthetic Strategies for Pyrimidin-4-ol Derivatives: Building the Core

The construction of the pyrimidin-4-ol scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method is the Biginelli reaction, a one-pot multicomponent reaction that efficiently yields dihydropyrimidinones, which can be subsequently oxidized to pyrimidin-4-ols.[8]

Experimental Protocol: A Generalized Biginelli-Type Synthesis of Substituted Pyrimidin-4-ol Derivatives

This protocol outlines a general procedure for the synthesis of pyrimidin-4-ol derivatives, which can be adapted based on the specific target molecule.

Materials:

-

An appropriate β-ketoester

-

A substituted aldehyde

-

Urea or a substituted urea/thiourea

-

Ethanol or another suitable solvent

-

Catalyst (e.g., a Lewis acid like YbCl₃ or a protic acid like HCl)

-

Oxidizing agent (e.g., copper(II) acetate, nitric acid)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Condensation: In a round-bottom flask, dissolve equimolar amounts of the β-ketoester, aldehyde, and urea/thiourea in a minimal amount of ethanol.

-

Catalysis: Add a catalytic amount of the chosen acid catalyst to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Dihydropyrimidinone: Upon completion, cool the reaction mixture to room temperature. The dihydropyrimidinone product often precipitates from the solution and can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

-

Oxidation: Dissolve the purified dihydropyrimidinone in a suitable solvent (e.g., acetic acid).

-

Oxidizing Agent Addition: Add an appropriate oxidizing agent in a controlled manner.

-

Reaction and Work-up: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). After cooling, pour the reaction mixture into ice-water and collect the precipitated pyrimidin-4-ol derivative by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final pyrimidin-4-ol derivative.

Causality in Experimental Choices: The choice of catalyst is crucial for the efficiency of the Biginelli reaction. Lewis acids are often preferred for their ability to activate the carbonyl groups of both the aldehyde and the β-ketoester, facilitating the key condensation steps. The selection of the oxidizing agent in the subsequent step is dependent on the sensitivity of the substituents on the pyrimidine ring.

Caption: A generalized workflow for the synthesis of pyrimidin-4-ol derivatives.

II. A Spectrum of Biological Activities: Therapeutic Potential of Pyrimidin-4-ol Derivatives

The pyrimidin-4-ol scaffold has proven to be a versatile platform for the development of agents with a wide range of biological activities. The following sections will detail some of the most promising therapeutic applications.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous pyrimidin-4-ol derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6][9][10][11][12] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression, induction of apoptosis, and interference with signaling pathways crucial for tumor growth and survival.[9][13]

Mechanism of Action Highlight: Kinase Inhibition

A significant number of pyrimidine-based anticancer agents function as protein kinase inhibitors.[2] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrimidin-4-ol derivatives can be designed to bind to the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity and halting downstream signaling cascades that promote cancer cell proliferation.

Caption: Mechanism of action of pyrimidin-4-ol derivatives as kinase inhibitors.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidin-4-ol derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, treat the cells with various concentrations of the pyrimidin-4-ol derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data Summary: Anticancer Activity of Selected Pyrimidin-4-ol Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |

| 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |

| 3d | U87 (Glioma) | - | BIIB021 | - |

| 3b | Leukemia (CCRF-CEM) | - | - | - |

Note: Specific IC₅₀ values for all compounds were not available in the provided search results. The table presents a representative selection of active compounds and their targeted cell lines.[8][9][15]

B. Antimicrobial Activity: Combating Infectious Diseases

Pyrimidin-4-ol derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][16][17] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

The nature and position of substituents on the pyrimidine ring significantly influence antimicrobial activity.[3]

-

The presence of halogen atoms, particularly fluorine and chlorine, on an aromatic ring attached to the pyrimidine core has been shown to enhance antibacterial activity.[17]

-

The incorporation of other heterocyclic moieties, such as thiazole or pyrazole, can lead to compounds with potent and broad-spectrum antimicrobial effects.[18][19]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidin-4-ol derivative stock solution

-

96-well microplates

-

Standardized microbial inoculum

-

Positive control (a known antibiotic or antifungal) and negative control (broth only)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the pyrimidin-4-ol derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, and pyrimidin-4-ol derivatives have shown potential as anti-inflammatory agents.[20][21][22][23] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[20][21][24]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

A detection reagent that measures prostaglandin production (e.g., via ELISA or a colorimetric method)

-

Pyrimidin-4-ol derivative

-

Reference inhibitors (e.g., a non-selective NSAID and a selective COX-2 inhibitor like celecoxib)[20]

-

Assay buffer and microplates

Procedure:

-

Enzyme Incubation: In separate wells of a microplate, incubate the COX-1 and COX-2 enzymes with various concentrations of the pyrimidin-4-ol derivative or a reference inhibitor.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation period, stop the reaction.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin produced in each well using the chosen detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Quantitative Data Summary: COX Inhibition by Pyrimidine Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| L1 | >100 | 1.2 | >83.3 |

| L2 | >100 | 1.8 | >55.6 |

| Piroxicam (Ref.) | 2.5 | 3.2 | 0.78 |

| Meloxicam (Ref.) | 25 | 1.5 | 16.7 |

Data adapted from a study on selective COX-2 inhibitors.[21][22]

III. Future Perspectives and Conclusion

The pyrimidin-4-ol scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide array of substituents, allows for the fine-tuning of biological activity and pharmacokinetic properties. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the significant therapeutic potential of this class of compounds.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: Moving beyond broad-spectrum activity towards the design of derivatives that selectively inhibit specific molecular targets implicated in disease.

-

Elucidation of Novel Mechanisms: Investigating and uncovering new mechanisms of action to expand the therapeutic utility of pyrimidin-4-ol derivatives.

-

Optimization of ADME Properties: Enhancing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion profiles, to improve their clinical translatability.

-

Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the pyrimidin-4-ol scaffold with other pharmacologically active moieties to achieve synergistic effects.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. [Link]

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. [Link]

-

Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]

-

Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Therapeutic potential of heterocyclic pyrimidine scaffolds. PMC - PubMed Central. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

-

Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

-

synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

-

Synthesis, Cyclooxygenase Inhibition, Anti-Inflammatory Evaluation and Ulcerogenic Liability of New 1-phenylpyrazolo[3,4-d]pyrimidine Derivatives. PubMed. [Link]

-

A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed. [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

Structure of certain reported pyrimidine-based anticancer agents and... ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Anticancer drugs have pyrimidine ring in their structure. ResearchGate. [Link]

-

Structure-antibacterial activity relationship of active synthetic compounds. ResearchGate. [Link]

Sources

- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. op.niscpr.res.in [op.niscpr.res.in]

- 17. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

The Pyrimidine Scaffold: A Privileged Motif for Precision Therapeutics

A Senior Application Scientist's Guide to Unlocking Novel Therapeutic Targets

For researchers, scientists, and drug development professionals, the pyrimidine ring represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound potential to interact with a vast array of biological targets.[1][2] This guide provides an in-depth exploration of the therapeutic targets of pyrimidine compounds, moving beyond a simple catalog to offer insights into the causality behind experimental choices and the validation of these targets. We will delve into the key signaling pathways modulated by these versatile molecules and provide actionable protocols for their investigation.

The Allure of the Pyrimidine Core: A Chemist's Perspective

The pyrimidine scaffold's appeal lies in its unique physicochemical properties. As an electron-rich aromatic heterocycle, it can readily participate in hydrogen bonding and π-π stacking interactions, crucial for binding to protein targets.[3] Its structural versatility allows for facile modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3] This adaptability has led to the development of a wide range of pyrimidine-based drugs with applications in oncology, virology, and beyond.[3][4]

Key Therapeutic Arenas and Their Pyrimidine-Modulated Targets

The therapeutic impact of pyrimidine compounds spans multiple disease areas. Here, we dissect the core targets and the mechanisms by which pyrimidine-based drugs exert their effects.

Oncology: A Multi-pronged Attack on Cancer

Pyrimidine derivatives have emerged as powerful weapons in the fight against cancer, targeting various hallmarks of the disease.[5][6]

1. Protein Kinase Inhibition:

Dysregulation of protein kinase activity is a fundamental driver of many cancers.[7] Pyrimidine-based compounds have proven to be exceptional scaffolds for designing potent and selective kinase inhibitors.[1] They often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing downstream signaling.[7]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Pyrimidine pharmacophores are well-established as inhibitors of EGFR and HER2, crucial in non-small cell lung cancer and breast cancer.[3][8] Compounds have been designed to target not only the wild-type receptors but also drug-resistant mutants like EGFR-L858R/T790M/C797S.[3]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-activated signal transduction and metastasis.[3] Pyrimidine-based FAK inhibitors have shown potent anti-proliferative and anti-metastatic effects in preclinical models of triple-negative breast cancer.[3]

-

Cyclin-Dependent Kinases (CDK4/6): By inhibiting CDK4/6, pyrimidine derivatives can block the cell cycle progression, a key strategy in cancer therapy.[3] These inhibitors have demonstrated efficacy in breast cancer cell lines by blocking the CDK4/6/Rb/E2F signaling pathway.[3]

-

Other Oncogenic Kinases: The versatility of the pyrimidine scaffold has enabled the development of inhibitors against a range of other cancer-relevant kinases, including Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Pim-1 kinase.[9][10][11]

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and Their Targets

| Kinase Target | Pyrimidine-Based Inhibitor Example | Cancer Indication |

| EGFR/HER2 | Gefitinib, Erlotinib | Non-Small Cell Lung Cancer, Breast Cancer |

| FAK | VS-6063 (Defactinib) | Mesothelioma, Ovarian Cancer |

| CDK4/6 | Abemaciclib, Ribociclib, Palbociclib | Breast Cancer |

| BTK | Ibrutinib | B-cell malignancies |

| ALK | Crizotinib | Non-Small Cell Lung Cancer |

2. Interference with Nucleic Acid Metabolism:

Given their structural similarity to endogenous nucleobases, pyrimidine analogs can act as antimetabolites, disrupting the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.[12][13]

-

Thymidylate Synthase (TS) Inhibition: 5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is a pyrimidine analog that inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][14]

-

DNA Polymerase Inhibition: Cytarabine and gemcitabine are pyrimidine nucleoside analogs that, once incorporated into DNA, terminate chain elongation, leading to cell death.[14][15]

-

DNA Methyltransferase (DNMT) Inhibition: Azacitidine, a pyrimidine analog, acts as a hypomethylating agent by inhibiting DNMTs, leading to the re-expression of tumor suppressor genes.[15]

3. Disruption of Microtubule Dynamics:

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain pyrimidine compounds have been identified as inhibitors of microtubule assembly, leading to mitotic arrest and apoptosis.[3]

Virology: Halting Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, are a mainstay of antiviral therapy. They function by interfering with the viral replication machinery.[14][16]

-

Reverse Transcriptase (RT) Inhibition: In the context of HIV, pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its activity.[3][14] Zidovudine (AZT) and lamivudine are classic examples of pyrimidine nucleoside analogs that act as chain terminators after being incorporated into the viral DNA by RT.[14]

-

RNA Polymerase Inhibition: For RNA viruses like influenza, pyrimidine compounds have been developed to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[3]

-

Other Viral Targets: The broad-spectrum antiviral activity of some pyrimidines suggests they may target host-cell factors essential for viral replication or modulate the host immune response.[8][17]

Other Therapeutic Avenues

The therapeutic potential of pyrimidines extends beyond oncology and virology:

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial agents by targeting enzymes like DNA gyrase, which is essential for bacterial DNA replication.[3]

-

Modulators of G-Protein Coupled Receptors (GPCRs): The pyrimidine scaffold has been utilized to develop allosteric modulators of GPCRs, such as adenosine A1 and A3 receptors, which are targets for pain and inflammation.[18][19] Additionally, pyrimidine-containing compounds have been developed as antagonists of the CCR5 receptor, a co-receptor for HIV entry into host cells.[20]

-

Calcium Channel Blockers: Certain dihydropyrimidine derivatives have been investigated as calcium channel blockers, with potential applications in cardiovascular diseases.[21]

Illuminating the Path: Signaling Pathways Modulated by Pyrimidines

The therapeutic effects of pyrimidine compounds are often a consequence of their ability to modulate critical cellular signaling pathways. Understanding these pathways is paramount for rational drug design and predicting on- and off-target effects.

The PI3K-Akt-mTORC1 Pathway: A Central Hub for Growth and Proliferation

The PI3K-Akt-mTORC1 pathway is a key regulator of cell growth, proliferation, and survival.[22] This pathway is frequently hyperactivated in cancer. Pyrimidine synthesis is metabolically linked to this pathway. For instance, mTORC1 can promote pyrimidine synthesis by phosphorylating the enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), a key enzyme in the de novo pyrimidine synthesis pathway.[22][23] Pyrimidine-based inhibitors of PI3K and mTOR can therefore indirectly impact nucleotide metabolism in cancer cells.

Caption: Simplified PI3K-Akt-mTORC1 signaling pathway and its link to de novo pyrimidine synthesis.

The MAPK/ERK Pathway: A Conduit for Proliferative Signals

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell proliferation.[23] Activated ERK can directly phosphorylate and stimulate CAD, thereby promoting de novo pyrimidine synthesis to support cell growth.[22][23]

From Bench to Bedside: Methodologies for Target Identification and Validation

The journey of a pyrimidine compound from a library to a clinical candidate involves rigorous experimental validation. Here, we outline key methodologies.

Experimental Workflow for Target Identification and Validation

Caption: A generalized workflow for the identification and validation of therapeutic targets for pyrimidine compounds.

Detailed Experimental Protocols

1. Enzyme Inhibition Assay (IC50 Determination):

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine compound against a target enzyme.[24]

-

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and salt concentration)

-

Pyrimidine compound stock solution (in DMSO)

-

96- or 384-well microplates

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

-

-

Procedure:

-

Prepare serial dilutions of the pyrimidine compound in the assay buffer.

-

In a microplate, add the assay buffer, the pyrimidine compound at various concentrations, and the purified enzyme.

-

Incubate the plate for a predetermined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using the plate reader.

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Cell-Based Cytotoxicity Assay (MTT Assay):

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or anti-proliferative effects of compounds.[25]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrimidine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrimidine compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

3. Molecular Docking:

This computational technique predicts the preferred orientation of a ligand when bound to a target protein.[26][27]

-

Software: AutoDock, Schrödinger Maestro, MOE, etc.

-

General Workflow:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[27]

-

Ligand Preparation: Generate the 3D structure of the pyrimidine compound and optimize its geometry.[27]

-

Grid Generation: Define a docking grid box around the active site of the protein.[27]

-

Docking Simulation: Run the docking algorithm to generate multiple binding poses of the ligand within the protein's active site.

-

Analysis: Analyze the docking results based on the binding energy scores and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).[27]

-

Future Horizons: The Evolving Landscape of Pyrimidine Therapeutics

The exploration of pyrimidine scaffolds in drug discovery is far from over. Future research will likely focus on:

-

Targeting Novel and Challenging Proteins: Expanding the target space to include previously "undruggable" proteins.

-

Developing Allosteric Modulators: Designing pyrimidines that bind to allosteric sites, offering greater selectivity and novel mechanisms of action.[18][19][28]

-

Combination Therapies: Investigating the synergistic effects of pyrimidine-based drugs with other therapeutic agents to overcome drug resistance.[29]

-

Personalized Medicine: Utilizing biomarkers to identify patient populations most likely to respond to specific pyrimidine-based therapies.

The pyrimidine core, with its inherent versatility and proven therapeutic track record, will undoubtedly continue to be a privileged scaffold in the development of next-generation medicines. By combining insightful medicinal chemistry with a deep understanding of biological targets and pathways, the scientific community is poised to unlock even greater therapeutic potential from this remarkable heterocyclic motif.

References

A comprehensive list of references will be provided at the end of this document.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jrasb.com [jrasb.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]